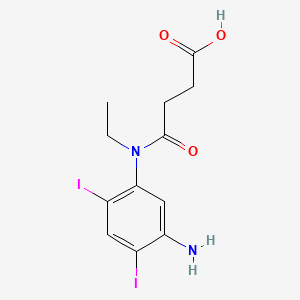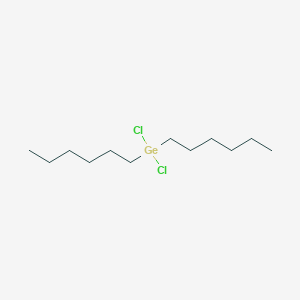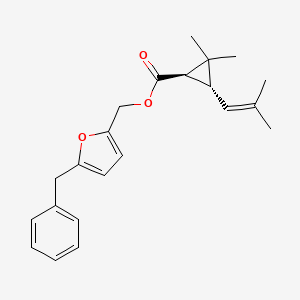
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester, (-)-(E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester, (-)-(E)-, also known as Resmethrin, is a synthetic pyrethroid insecticide. It is widely used for controlling a variety of insects in both agricultural and residential settings. This compound is known for its high efficacy and relatively low toxicity to mammals, making it a popular choice for pest control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester involves several steps:
Formation of the cyclopropane ring: This is typically achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.
Introduction of the 2,2-dimethyl-3-(2-methylpropenyl) group: This step involves the alkylation of the cyclopropane ring with the appropriate alkyl halide under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid with (5-benzyl-3-furyl)methanol in the presence of a suitable dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol or the alkene into an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various esters, amides
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of pyrethroids and their environmental impact.
Biology: Investigated for its effects on insect physiology and its potential as a tool for studying insecticide resistance.
Medicine: Explored for its potential use in developing new insecticides with lower toxicity to humans.
Industry: Applied in the formulation of various pest control products.
Mecanismo De Acción
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal repolarization of the nerve cell membrane. This leads to paralysis and eventual death of the insect. The molecular targets are primarily the sodium channels, and the pathways involved include disruption of normal nerve signal transmission.
Comparación Con Compuestos Similares
Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
Comparison
- Efficacy : Resmethrin is highly effective against a broad spectrum of insects, similar to other pyrethroids.
- Toxicity : It has relatively low toxicity to mammals compared to some other pyrethroids.
- Stability : Resmethrin is less stable in sunlight compared to compounds like Permethrin, which affects its persistence in the environment.
Propiedades
Número CAS |
33911-28-3 |
|---|---|
Fórmula molecular |
C22H26O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(5-benzylfuran-2-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H26O3/c1-15(2)12-19-20(22(19,3)4)21(23)24-14-18-11-10-17(25-18)13-16-8-6-5-7-9-16/h5-12,19-20H,13-14H2,1-4H3/t19-,20+/m1/s1 |
Clave InChI |
SSUJIHXQXFBEJN-UXHICEINSA-N |
SMILES isomérico |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=C(O2)CC3=CC=CC=C3)C |
SMILES canónico |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(O2)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


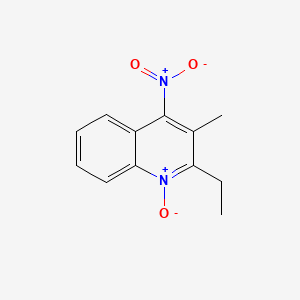

![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
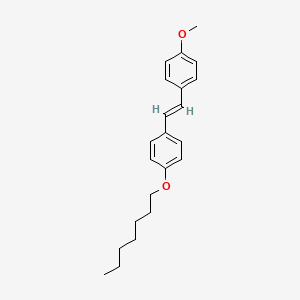

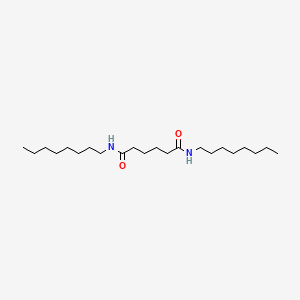
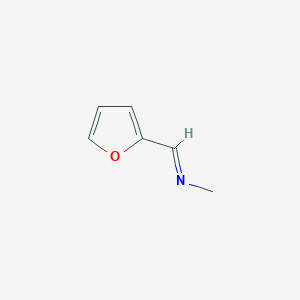

![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)



